N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound featuring a benzoxazole ring, a naphthalene ring, and multiple chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the benzoxazole ring, which is then coupled with a chlorinated phenyl group
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure high purity and yield. The specific conditions, such as temperature, pressure, and solvents used, would be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorine substituents or the carboxamide group.
Substitution: Halogen substitution reactions can be performed to replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole and naphthalene rings may facilitate binding to proteins or enzymes, thereby modulating their activity. The chlorine substituents could enhance the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H14Cl2N2O2 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H14Cl2N2O2/c25-18-8-10-22-21(13-18)28-24(30-22)17-7-9-19(26)20(12-17)27-23(29)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H,(H,27,29) |
InChI Key |
UKHUQSHARFLSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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